Welcome to the BenchChem Online Store!
molecular formula C13H9FO2 B3042012 2-Fluoro-3-phenoxybenzaldehyde CAS No. 467457-62-1

2-Fluoro-3-phenoxybenzaldehyde

Cat. No. B3042012
M. Wt: 216.21 g/mol
InChI Key: YGNRDKOTFCNFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Cool a solution of 2,2,6,6-tetramethylpiperidine (5.1 mL, 30.0 mmol) in THF (40 mL) to −78° C. Add dropwise n-Butyllithium (18.7 mL, 30.0 mmol, 1.6 M in hexanes) and stir for 10 min at −78° C. Add dropwise 2-fluorophenyl phenyl ether (4.7 g, 25.0 mmol), stir 2 h at −78° C. Add N,N-dimethylformamide (2.3 mL, 30.0 mmol) dropwise over 15 min. Stir the resulting mixture for 3 h at −78° C. and allow to warm to ambient temperature over 16 h. Quench the reaction mixture with water (50 mL), extract with ethyl acetate, dry over Na2SO4, filter and concentrate under reduced pressure to give an oil. Crystallize the oil with hexanes to give a solid, collect and recrystallize from hexanes/ethyl acetate/methylene chloride to give the title compound: mp 75–77° C.; MS(m/e): 216 (M+); Calculated for C13H9FO2: Calcd: C, 72.22; H, 4.20. Found: C, 72.41; H, 4.23. Purification of the mother liquors by silica gel chromatography (2–3% ethyl acetate/hexanes) gives an additional amount of the title compound: MS(m/e): 216 (M+).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[C:16]1([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[F:29])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CN(C)[CH:32]=[O:33]>C1COCC1>[F:29][C:24]1[C:23]([O:22][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:28][CH:27]=[CH:26][C:25]=1[CH:32]=[O:33]

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=C(C=CC=C1)F
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 10 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir 2 h at −78° C
Duration
2 h
STIRRING
Type
STIRRING
Details
Stir the resulting mixture for 3 h at −78° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Crystallize the oil with hexanes
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
collect
CUSTOM
Type
CUSTOM
Details
recrystallize from hexanes/ethyl acetate/methylene chloride

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=O)C=CC=C1OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.